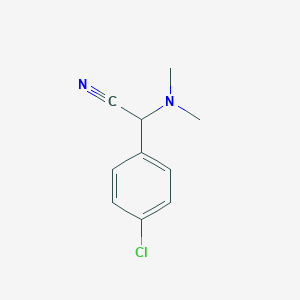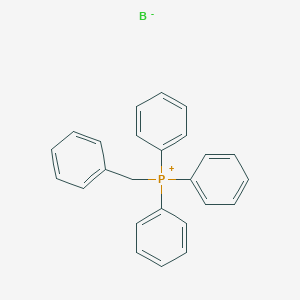
Borohydrure de benzyltriphénylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltriphenylphosphonium borohydride is a useful research compound. Its molecular formula is C25H26BP and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyltriphenylphosphonium borohydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyltriphenylphosphonium borohydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyltriphenylphosphonium borohydride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Préparation de sels de bromure de (substitués)-benzyltriphénylphosphonium
Le borohydrure de benzyltriphénylphosphonium est utilisé dans la préparation de sels de bromure de (substitués)-benzyltriphénylphosphonium. Ce processus implique l'utilisation d'irradiation micro-ondes à partir de (substitués)-benzylbromures et de triphénylphosphine, ce qui donne des rendements quantitatifs (87-98%) . Cette méthode est simple, efficace et fournit une nouvelle approche de la synthèse des sels de Wittig.
Réduction des imines, des énamines et amination réductrice des aldéhydes
Le this compound est un agent réducteur sélectif et polyvalent. Il est particulièrement utile pour la réduction des imines et des énamines, ainsi que pour l'amination réductrice des aldéhydes . Ce réactif, lorsqu'il est utilisé dans le méthanol, s'est avéré très efficace dans ces processus de réduction .
Safety and Hazards
Orientations Futures
While specific future directions for Benzyltriphenylphosphonium borohydride are not available, borohydrides in general are receiving increasing interest within the energy storage field due to their extremely high hydrogen density and possible uses in batteries as solid-state ion conductors . They also show promise in the generation of hydrogen gas using the hydrolysis of sodium borohydride .
Mécanisme D'action
Target of Action
Benzyltriphenylphosphonium borohydride is primarily used as a reducing agent in organic synthesis . Its primary targets are various organic compounds, particularly those containing carbonyl groups, imines, and enamines .
Mode of Action
The compound acts as a nucleophilic reducing agent . It donates a hydride ion (H-) to suitable functional groups in the target molecules . This nucleophilic attack results in the reduction of the target molecule . In the case of benzyltriphenylphosphonium salts, they can act as alkyl radical precursors under photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds .
Biochemical Pathways
The specific biochemical pathways affected by benzyltriphenylphosphonium borohydride would depend on the specific target molecules being reduced. The general mechanism involves the transfer of a hydride ion to the target molecule, altering its oxidation state and potentially affecting downstream biochemical reactions .
Result of Action
The primary result of benzyltriphenylphosphonium borohydride’s action is the reduction of target molecules, which can lead to the formation of new compounds . For example, it has been used for the reduction of imines and enamines, and for the reductive amination of aldehydes .
Action Environment
The action of benzyltriphenylphosphonium borohydride can be influenced by various environmental factors. For instance, the presence of water can lead to the release of flammable gas . The compound is also sensitive to air and moisture, suggesting that it should be handled under inert gas and protected from moisture . The reaction conditions, such as temperature and solvent, can also impact the compound’s reactivity and the yield of the reaction .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Benzyltriphenylphosphonium borohydride can be achieved through a reaction between benzyltriphenylphosphonium chloride and sodium borohydride.", "Starting Materials": [ "Benzyltriphenylphosphonium chloride", "Sodium borohydride" ], "Reaction": [ "Add benzyltriphenylphosphonium chloride to a solvent, such as dichloromethane or tetrahydrofuran, and stir to dissolve.", "Slowly add sodium borohydride to the solution while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the precipitate and wash with a solvent, such as diethyl ether or ethanol.", "Dry the product under vacuum to obtain Benzyltriphenylphosphonium borohydride." ] } | |
Numéro CAS |
18117-29-8 |
Formule moléculaire |
C25H26BP |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;boranuide |
InChI |
InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1 |
Clé InChI |
YLNTXORZGRIABB-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

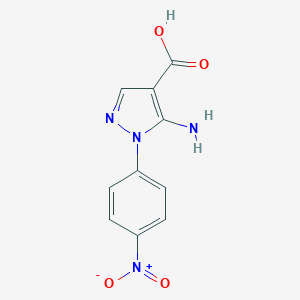



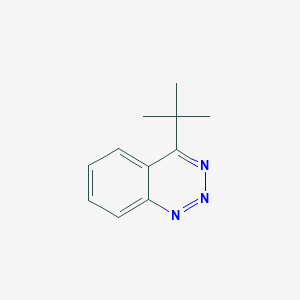

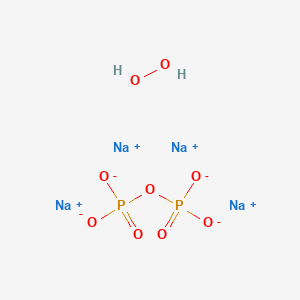

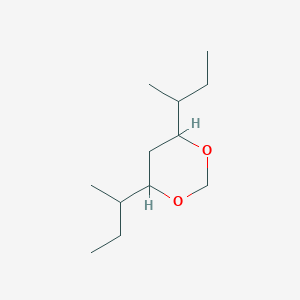

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
